Methyl 2-{[({2-[3-(2-methylpropoxy)phenyl]quinolin-4-yl}carbonyl)carbamothioyl]amino}-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate
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Overview
Description
METHYL 2-{[({[2-(3-ISOBUTOXYPHENYL)-4-QUINOLYL]CARBONYL}AMINO)CARBOTHIOYL]AMINO}-4,5,6,7,8,9-HEXAHYDROCYCLOOCTA[B]THIOPHENE-3-CARBOXYLATE is a complex organic compound with a unique structure that includes a quinoline moiety, a thiophene ring, and an isobutoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 2-{[({[2-(3-ISOBUTOXYPHENYL)-4-QUINOLYL]CARBONYL}AMINO)CARBOTHIOYL]AMINO}-4,5,6,7,8,9-HEXAHYDROCYCLOOCTA[B]THIOPHENE-3-CARBOXYLATE typically involves multi-step organic synthesis. The key steps include the formation of the quinoline and thiophene rings, followed by the introduction of the isobutoxyphenyl group and the final coupling reactions to form the desired compound. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability. Additionally, purification techniques such as chromatography and recrystallization are employed to ensure the compound meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
METHYL 2-{[({[2-(3-ISOBUTOXYPHENYL)-4-QUINOLYL]CARBONYL}AMINO)CARBOTHIOYL]AMINO}-4,5,6,7,8,9-HEXAHYDROCYCLOOCTA[B]THIOPHENE-3-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the quinoline or thiophene rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxide derivatives, while reduction can lead to the formation of partially or fully reduced quinoline or thiophene rings.
Scientific Research Applications
METHYL 2-{[({[2-(3-ISOBUTOXYPHENYL)-4-QUINOLYL]CARBONYL}AMINO)CARBOTHIOYL]AMINO}-4,5,6,7,8,9-HEXAHYDROCYCLOOCTA[B]THIOPHENE-3-CARBOXYLATE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of METHYL 2-{[({[2-(3-ISOBUTOXYPHENYL)-4-QUINOLYL]CARBONYL}AMINO)CARBOTHIOYL]AMINO}-4,5,6,7,8,9-HEXAHYDROCYCLOOCTA[B]THIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, potentially disrupting replication and transcription processes. The thiophene ring may interact with proteins or enzymes, inhibiting their activity. These interactions can lead to various biological effects, such as antimicrobial or anticancer activity.
Comparison with Similar Compounds
Similar Compounds
- **METHYL 2-{[({[2-(3-ISOBUTOXYPHENYL)-4-QUINOLYL]CARBONYL}AMINO)CARBOTHIOYL]AMINO}-5,6,7,8-TETRAHYDRO-4H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXYLATE
- **METHYL 2-{[({[2-(3-ISOBUTOXYPHENYL)-4-QUINOLYL]CARBONYL}AMINO)CARBOTHIOYL]AMINO}-5,6,7,8-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE
Uniqueness
METHYL 2-{[({[2-(3-ISOBUTOXYPHENYL)-4-QUINOLYL]CARBONYL}AMINO)CARBOTHIOYL]AMINO}-4,5,6,7,8,9-HEXAHYDROCYCLOOCTA[B]THIOPHENE-3-CARBOXYLATE is unique due to its specific combination of functional groups and ring structures. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C33H35N3O4S2 |
---|---|
Molecular Weight |
601.8 g/mol |
IUPAC Name |
methyl 2-[[2-[3-(2-methylpropoxy)phenyl]quinoline-4-carbonyl]carbamothioylamino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate |
InChI |
InChI=1S/C33H35N3O4S2/c1-20(2)19-40-22-12-10-11-21(17-22)27-18-25(23-13-8-9-15-26(23)34-27)30(37)35-33(41)36-31-29(32(38)39-3)24-14-6-4-5-7-16-28(24)42-31/h8-13,15,17-18,20H,4-7,14,16,19H2,1-3H3,(H2,35,36,37,41) |
InChI Key |
CWNAXEOHPHTMKQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)COC1=CC=CC(=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC(=S)NC4=C(C5=C(S4)CCCCCC5)C(=O)OC |
Origin of Product |
United States |
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